molecular formula C22H17NO2 B2474593 3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one CAS No. 1023497-27-9

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one

Cat. No.: B2474593
CAS No.: 1023497-27-9
M. Wt: 327.383
InChI Key: ZSFFZHLLKAQSQU-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one is a complex organic compound with potential applications in various scientific fields. This compound features an indene core substituted with a hydroxy-methylanilino group and a phenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-methylaniline with 2-phenylindene-1-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar hydroxy group and aromatic structure.

    2-methylquinoline derivatives: These compounds have a similar methyl group and aromatic ring system.

Uniqueness

3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylanilino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-hydroxy-2-methylanilino)-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c1-14-13-16(24)11-12-19(14)23-21-17-9-5-6-10-18(17)22(25)20(21)15-7-3-2-4-8-15/h2-13,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFFZHLLKAQSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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